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Compound of Interest

Compound Name:
(2-Propoxypropyl)amine

hydrochloride

CAS No.: 883533-22-0

Cat. No.: B3021632 Get Quote

Executive Summary & Compound Identity
(2-Propoxypropyl)amine hydrochloride is a primary amine salt featuring a propyl ether

linkage on the beta-carbon relative to the amine group. This structural motif imparts unique

amphiphilic properties—combining the high water solubility typical of amine salts with increased

lipophilicity from the propoxy chain compared to simple alkyl amines.

This guide provides a predicted solubility profile based on structural analogs (e.g., 2-methoxy-

1-propanamine hydrochloride) and details the standard operating procedures (SOPs) required

to empirically validate these values for drug development and synthesis optimization.
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Property Detail

Chemical Name (2-Propoxypropyl)amine hydrochloride

CAS Number 883533-22-0

Molecular Formula C₆H₁₅NO[1][2] · HCl

Molecular Weight 153.65 g/mol (Salt) / 117.19 g/mol (Free Base)

Physical State White to off-white hygroscopic crystalline solid

Structure CH₃-CH(O-CH₂-CH₂-CH₃)-CH₂-NH₂ · HCl

Solubility Data Profile (Predicted)
Note: The values below are estimated based on Structure-Property Relationships (SPR) of

homologous ether-amine salts. Empirical validation using Protocol A (Section 3) is required for

regulatory submission.

Table 1: Estimated Saturation Solubility at 25°C
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Solvent System
Predicted Solubility
(mg/mL)

Classification
Mechanistic
Rationale

Water (pH 7.0) > 500 mg/mL Freely Soluble

Ionic dissociation of

HCl salt; H-bonding at

ether oxygen.

Methanol > 200 mg/mL Freely Soluble

High dielectric

constant supports ion

separation; favorable

solvation.

Ethanol > 100 mg/mL Soluble

Good solubility,

though slightly

reduced compared to

MeOH due to alkyl

chain length.

Dichloromethane

(DCM)
10 - 50 mg/mL Sparingly Soluble

Soluble via ion-pairing

mechanisms; useful

for extraction from

aqueous phases.

Acetone < 10 mg/mL Slightly Soluble

Poor solvation of

chloride ions; potential

for oiling out.

Hexane / Heptane < 0.1 mg/mL Insoluble

Non-polar solvent

cannot overcome

crystal lattice energy

of the salt.

Table 2: pH-Dependent Solubility Behavior
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pH Condition State Solubility Trend

pH 1.0 - 6.0 Cationic (R-NH₃⁺)

High. Fully ionized form

dissolves readily in aqueous

media.

pH 7.0 - 9.0 Equilibrium

Variable. Solubility decreases

as pH approaches pKa (~9.5 -

10.0).

pH > 10.0 Neutral (R-NH₂)

Low (Phase Separation). The

free base is likely a liquid oil

that separates from water.

Experimental Protocols for Solubility Determination
As a Senior Scientist, I recommend the following self-validating protocols to establish the exact

solubility profile. These methods account for the hygroscopic nature of amine salts, which can

skew gravimetric results.

Protocol A: Equilibrium Solubility (Shake-Flask Method)
Standard: OECD Guideline 105

Objective: Determine the thermodynamic saturation solubility in water and organic solvents.

Preparation: Weigh ~100 mg of (2-Propoxypropyl)amine HCl into a 4 mL glass vial.

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, PBS, Ethanol).

Equilibration:

Seal the vial tightly (Parafilm over cap) to prevent solvent evaporation.

Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).

Check: If the solid dissolves completely, add more solid until a suspension persists.
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Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45

µm PVDF syringe filter (pre-saturated).

Quantification:

Dilute the supernatant with Mobile Phase.

Analyze via HPLC-UV (low wavelength ~210 nm due to lack of chromophore) or LC-

MS/CAD (Charged Aerosol Detector).

Alternative: For non-chromophoric salts, use Gravimetric Analysis (evaporate solvent and

weigh residue), correcting for residual solvent water content.

Protocol B: pH-Solubility Profiling (Potentiometric
Titration)
Objective: Determine the intrinsic solubility (

) of the free base and the solubility product (

) of the salt.

Dissolution: Dissolve 10 mg of the salt in 10 mL of 0.1 M HCl (fully protonated start).

Titration: Titrate with 0.1 M NaOH standardized solution while monitoring pH.

Detection: Monitor turbidity (via UV-Vis probe at 500 nm) or Tyndall effect.

Onset of Precipitation: The pH at which the solution becomes cloudy indicates the limit of

solubility for the free base species.

Mechanistic Analysis & Visualization
Solubility Equilibrium Workflow
The following diagram illustrates the dynamic equilibrium between the solid salt, the dissolved

ions, and the pH-dependent free base formation.
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Caption: Figure 1: Solubility equilibrium showing the transition from solid salt to dissolved ions

and the pH-dependent shift to the lipophilic free base.

Structural Impact on Solubility
Ether Oxygen Effect: The propoxy ether oxygen acts as a hydrogen bond acceptor. This

increases water solubility compared to a pure alkyl chain (e.g., hexylamine) by disrupting the

hydrophobic hydration shell.

Chloride Counterion: The chloride ion is a "structure-breaker" in water, facilitating the

dissolution of the cationic amine.

Hygroscopicity: The combination of the charged ammonium center and the ether oxygen

makes the solid highly hygroscopic.

Critical Handling Note: Weighing must be performed in a humidity-controlled environment

(< 30% RH) or a glovebox to prevent mass errors due to water uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Solubility Profiling of (2-Propoxypropyl)amine
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021632#2-propoxypropyl-amine-hydrochloride-
solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov
https://www.benchchem.com/product/b3021632?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/encyclopedia/prop-2-en-1-yl-propan-2-yl-ami-dic1903126.html
https://pubchem.ncbi.nlm.nih.gov/compound/12224551
https://pubchem.ncbi.nlm.nih.gov/compound/12224551
https://www.benchchem.com/product/b3021632#2-propoxypropyl-amine-hydrochloride-solubility-data
https://www.benchchem.com/product/b3021632#2-propoxypropyl-amine-hydrochloride-solubility-data
https://www.benchchem.com/product/b3021632#2-propoxypropyl-amine-hydrochloride-solubility-data
https://www.benchchem.com/product/b3021632#2-propoxypropyl-amine-hydrochloride-solubility-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3021632?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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